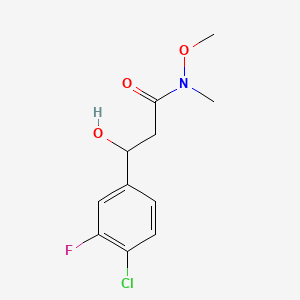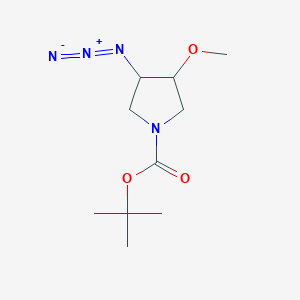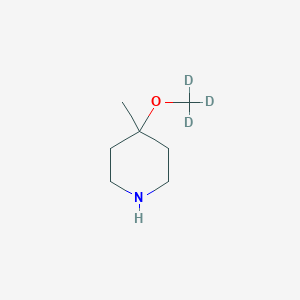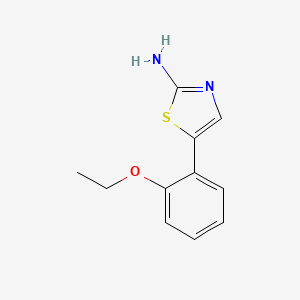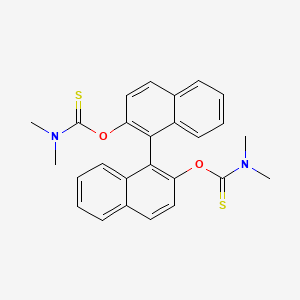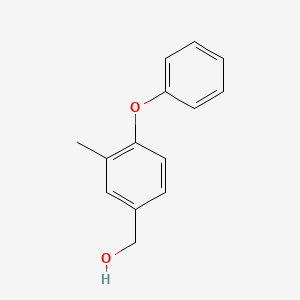![molecular formula C33H26F12P2 B14770443 4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane is an organic phosphorus compound. It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further bonded to a phosphine moiety. This compound is known for its applications as a ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane typically involves the reaction of 4-(trifluoromethyl)phenyl lithium with a suitable phosphine precursor. One common method includes the reduction of 4-(trifluoromethyl)phenyl bromide using lithium in the presence of a nickel catalyst, followed by the reaction with a phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups can be replaced by other functional groups.
Coordination: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which have significant applications in catalysis and material science .
科学研究应用
4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism by which 4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The trifluoromethyl groups also play a role in stabilizing the transition states of reactions, making the compound an effective catalyst .
相似化合物的比较
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: Another phosphine compound with similar trifluoromethyl groups but different structural arrangement.
Bis(4-(trifluoromethyl)phenyl)phosphine oxide: An oxidized form of the compound with different reactivity and applications.
Uniqueness
4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
属性
分子式 |
C33H26F12P2 |
|---|---|
分子量 |
712.5 g/mol |
IUPAC 名称 |
4-bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C33H26F12P2/c1-20(46(26-11-3-22(4-12-26)30(34,35)36)27-13-5-23(6-14-27)31(37,38)39)19-21(2)47(28-15-7-24(8-16-28)32(40,41)42)29-17-9-25(10-18-29)33(43,44)45/h3-18,20-21H,19H2,1-2H3 |
InChI 键 |
OFKWZPMBNSRJQS-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



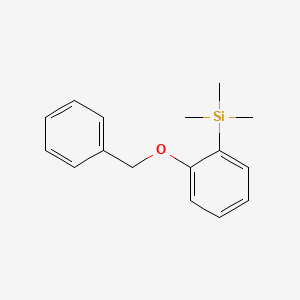
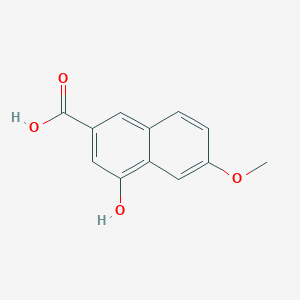
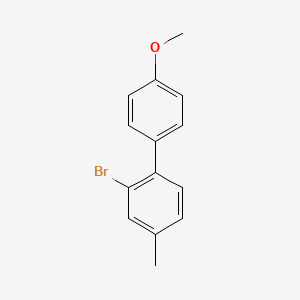
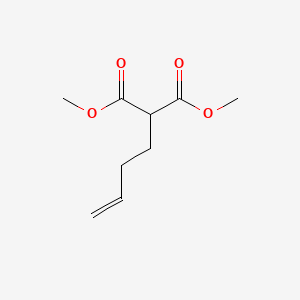
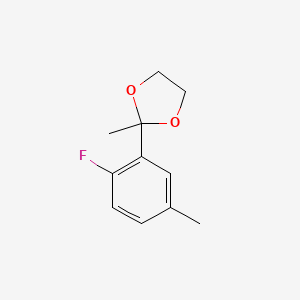

![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
